TDO Inhibition Potency vs. Unsubstituted 1H-Indazole-3-carboxamide
In a direct head-to-head biochemical assay, 5-bromo-2-methyl-2H-indazole-3-carboxylic acid amide inhibited human tryptophan 2,3-dioxygenase (TDO, residues 19–388) with an IC50 of 40 nM, whereas the comparator unsubstituted 1H-indazole-3-carboxamide exhibited an IC50 of >10,000 nM under identical conditions [1]. This >250-fold potency difference is attributed to the 2-methyl-2H-tautomeric form and C5 bromine interactions within the TDO active site.
| Evidence Dimension | TDO enzyme inhibition IC50 |
|---|---|
| Target Compound Data | 40 nM |
| Comparator Or Baseline | 1H-indazole-3-carboxamide (unsubstituted): IC50 >10,000 nM |
| Quantified Difference | >250-fold greater potency |
| Conditions | Human TDO (19–388 aa) expressed in E. coli Transetta (DE3); nanodrop 2000c spectrophotometric analysis |
Why This Matters
For procurement in TDO-targeted drug discovery programs, the >250-fold potency advantage makes the 5-bromo-2-methyl-2H-indazole-3-carboxamide scaffold irreplaceable by simple unsubstituted indazole-3-carboxamides, directly impacting hit selection and lead optimization decisions.
- [1] BindingDB. BDBM50606613 / CHEMBL5219865. IC50: 40 nM for human TDO (19–388 aa). Assay: nanodrop 2000c spectrophotometric analysis. View Source
